![molecular formula C9H13BrN2O2 B2977947 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid CAS No. 1858106-82-7](/img/structure/B2977947.png)
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2. It has an average mass of 233.063 Da and a monoisotopic mass of 231.984726 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid”, pyrazole derivatives are often synthesized using a variety of methods. For instance, aminopyrazoles are used as precursors in the synthesis of condensed heterocyclic systems . Pyrazolines, another derivative, are synthesized using suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride .Molecular Structure Analysis
The molecular structure of “2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid” includes a pyrazole ring, which is a five-membered heterocyclic compound. This compound also contains a bromine atom attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 350.4±22.0 °C at 760 mmHg, and a flash point of 165.7±22.3 °C. It also has a molar refractivity of 48.7±0.5 cm3, and a polar surface area of 55 Å2 .Wissenschaftliche Forschungsanwendungen
Reactions and Complex Formation
Grignard Reagents and Allenic Acids Synthesis : This compound has been explored in the context of generating Grignard reagents from 1-bromo-3,3-dialkylallenes, leading to the formation of allenic and alkynoic acids, demonstrating its utility in synthetic organic chemistry (Greaves, Landor, & Lwanga, 1975).
Stable Solid Hexacoordinate Complexes : Studies have shown that 4-bromopyrazole forms stable solid hexacoordinate complexes with dimethyl- and divinyl-tindichloride, indicating its potential in the formation of organometallic complexes with interesting structural properties (Casellato, Graziani, Peruzzo, & Plazzogna, 1995).
Structural Analysis
- Crystal Structures : The crystal structures of 4-bromopyrazole derivatives have been determined, revealing the formation of trimers and catemers through intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and network formation (Foces-Foces, Llamas-Saiz, & Elguero, 1999).
Inhibitory Actions and Applications
- Inhibitors of Glycolic Acid Oxidase : Research has highlighted the synthesis of 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of porcine liver glycolic acid oxidase, illustrating the compound's relevance in biochemistry and potential therapeutic applications (Williams et al., 1983).
Corrosion Inhibition
- Inhibitive Action Against Steel Corrosion : The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions, showcasing its potential industrial applications in protecting metals against corrosion (Tebbji et al., 2005).
Experimental Phasing and Hot-spot Identification
- Hot-spot Identification with Halogenated Fragments : 4-Bromopyrazole has been utilized for experimental phase determination in protein crystallography, demonstrating its utility in identifying binding hot spots in target proteins, which is crucial for drug discovery and structural biology (Bauman, Harrison, & Arnold, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bromopyrazole derivatives have been reported to interact with various biological targets
Mode of Action
Bromopyrazole derivatives have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Bromopyrazole derivatives have been implicated in various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
It is reported that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Bromopyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The suzuki–miyaura cross-coupling reactions involving bromopyrazole derivatives are known to be exceptionally mild and tolerant to various functional groups, suggesting that they may be stable under a wide range of environmental conditions .
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)7(8(13)14)12-5-6(10)4-11-12/h4-5,7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFCRONJKRDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid | |
CAS RN |
1858106-82-7 |
Source
|
Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.